molecular formula C12H17NO3 B4823957 N-(2-hydroxyethyl)-4-propoxybenzamide

N-(2-hydroxyethyl)-4-propoxybenzamide

Cat. No.: B4823957
M. Wt: 223.27 g/mol
InChI Key: DMBUDSGZPUCIFN-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-4-propoxybenzamide is a benzamide derivative characterized by a 4-propoxy-substituted aromatic ring and a 2-hydroxyethyl group attached to the amide nitrogen. Although direct studies on this compound are scarce, its structural features align with pharmacologically active benzamides, such as anti-inflammatory agents and permeation enhancers .

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-9-16-11-5-3-10(4-6-11)12(15)13-7-8-14/h3-6,14H,2,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBUDSGZPUCIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-4-propoxybenzamide typically involves the reaction of 4-propoxybenzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzamide structure allows for various substitution reactions, such as halogenation or nitration, which can modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)-4-propoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The propoxy group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
  • Key Differences: Substituents: 4MNB contains bromo (-Br) and nitro (-NO₂) groups at the 4- and 2-positions, respectively, compared to the propoxy (-OC₃H₇) and hydroxyethyl (-CH₂CH₂OH) groups in the target compound. In contrast, the electron-donating propoxy group in the target compound may enhance resonance stabilization . Solubility: The hydroxyethyl group in N-(2-hydroxyethyl)-4-propoxybenzamide likely increases water solubility compared to 4MNB, which lacks polar substituents beyond the nitro group .
Diclofenac Salts with N-(2-Hydroxyethyl)-heterocycles
  • Key Differences :
    • Core Structure : Diclofenac derivatives (e.g., N-(2-hydroxyethyl)-piperidine salts) feature a phenylacetic acid backbone instead of a benzamide.
    • Biological Activity : Diclofenac salts are designed for enhanced anti-inflammatory activity via improved solubility and ion-pair formation. The hydroxyethyl group in both compounds facilitates hydrogen bonding, but the benzamide scaffold in this compound may favor different target interactions (e.g., enzyme inhibition) .
N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide
  • Key Differences: Substituents: This compound includes a bulky tert-butyl group and a methoxy (-OCH₃) substituent. Lipophilicity: The methoxy group is less lipophilic than propoxy, suggesting this compound may exhibit better membrane permeability .
Table 1: Comparative Properties of Benzamide Derivatives
Compound Substituents logP (Predicted) Solubility (mg/mL) Key Biological Role
This compound 4-propoxy, N-(2-hydroxyethyl) ~2.5 ~10 (moderate) Potential permeation enhancer
4MNB 4-bromo, 2-nitro ~3.2 <1 (low) Structural studies
Diclofenac-hydroxyethyl salts N-(2-hydroxyethyl)-heterocycle ~1.8 ~50 (high) Anti-inflammatory agents
  • Permeation Enhancement : Warner et al. (2001) demonstrated that alkyl chain length in polar head groups (e.g., hydroxyethyl) directly correlates with skin permeation. The propoxy group in this compound may synergize with hydroxyethyl to enhance transdermal delivery, outperforming shorter-chain analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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